molecular formula C9H9BrN4O2 B2601670 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one CAS No. 1803607-00-2

5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one

Cat. No.: B2601670
CAS No.: 1803607-00-2
M. Wt: 285.101
InChI Key: DGASCJFVMMSGEA-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one is a heterocyclic compound that features a bromine atom, a methyl group, and an oxadiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Bromination: Introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Pyrimidine Ring Formation: The pyrimidine ring is often constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The methyl groups and the dihydropyrimidinone core can participate in oxidation and reduction reactions, respectively.

    Cyclization and Condensation: The compound can undergo further cyclization or condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could convert the methyl group to a carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one has shown promise as a lead compound for the development of new drugs. Its structural features enable it to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical transformations makes it a valuable building block for material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxadiazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyrimidin-4-one: Lacks the oxadiazole moiety, resulting in different reactivity and biological activity.

    2-Methyl-1,4-dihydropyrimidin-4-one: Does not contain the bromine atom or oxadiazole group, leading to reduced chemical versatility.

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in other substituents, affecting their overall properties.

Uniqueness

The uniqueness of 5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-5-11-8(16-13-5)4-14-3-7(10)9(15)12-6(14)2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASCJFVMMSGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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